molecular formula C28H19BrN2 B14040465 4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine

4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine

Cat. No.: B14040465
M. Wt: 463.4 g/mol
InChI Key: JXMMOIMMBQNQQA-UHFFFAOYSA-N
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Description

Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl- is a complex organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. One common method for synthesizing pyrimidine derivatives is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. For the specific compound Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl-, the synthesis may involve the following steps:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced via Suzuki-Miyaura cross-coupling reactions, which involve the reaction of a boronic acid with a halogenated pyrimidine in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of such complex pyrimidine derivatives often involves optimization of reaction conditions to achieve high yields and purity. This may include the use of microwave-assisted synthesis to accelerate reaction rates and improve product yields. Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl- can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidine derivatives.

    Cross-Coupling Reactions: The biphenyl group can participate in further cross-coupling reactions to introduce additional functional groups.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

    Bromination: Bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) and solvent (e.g., dimethylformamide).

Major Products

    Substituted Pyrimidines: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.

    N-Oxides and Dihydropyrimidines: Products of oxidation and reduction reactions, respectively.

Scientific Research Applications

Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of pyrimidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, pyrimidine-based compounds can inhibit enzymes involved in DNA replication and repair, leading to anticancer effects. The specific molecular targets and pathways involved may include:

    Enzyme Inhibition: Inhibition of kinases or other enzymes critical for cell proliferation.

    Receptor Binding: Binding to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpyrimidine: A simpler pyrimidine derivative with a single phenyl group.

    2,4,6-Triphenylpyrimidine: A pyrimidine derivative with three phenyl groups.

    4-(4’-Chlorobiphenyl)-2,6-diphenylpyrimidine: A similar compound with a chloro instead of a bromo group.

Uniqueness

Pyrimidine,4-(4’-bromo[1,1’-biphenyl]-4-yl)-2,6-diphenyl- is unique due to the presence of the bromo-substituted biphenyl group, which can impart distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. The combination of multiple phenyl groups and the bromo substituent can enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications.

Properties

Molecular Formula

C28H19BrN2

Molecular Weight

463.4 g/mol

IUPAC Name

4-[4-(4-bromophenyl)phenyl]-2,6-diphenylpyrimidine

InChI

InChI=1S/C28H19BrN2/c29-25-17-15-21(16-18-25)20-11-13-23(14-12-20)27-19-26(22-7-3-1-4-8-22)30-28(31-27)24-9-5-2-6-10-24/h1-19H

InChI Key

JXMMOIMMBQNQQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)Br

Origin of Product

United States

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